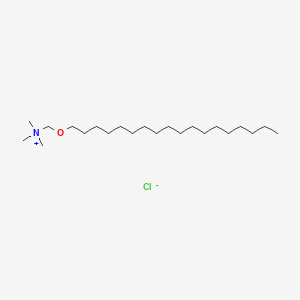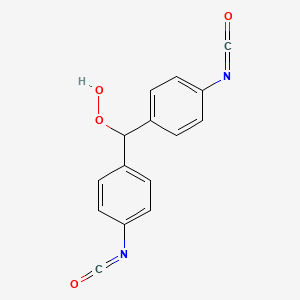
Bis(4-isocyanatophenyl)methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-isocyanatophenyl)methaneperoxol: is a chemical compound known for its unique structure and reactivity. It contains two isocyanate groups attached to a central methaneperoxol moiety, making it a versatile compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isocyanatophenyl)methaneperoxol typically involves the reaction of 4-isocyanatophenylmethane with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(4-isocyanatophenyl)methaneperoxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amines and other reduced products.
Substitution: Urethane, urea, and thiourea derivatives.
Scientific Research Applications
Bis(4-isocyanatophenyl)methaneperoxol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethane foams, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis(4-isocyanatophenyl)methaneperoxol involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The compound can also undergo redox reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Bis(4-isocyanatophenyl)methane: A similar compound with two isocyanate groups but without the peroxide moiety.
4,4’-Methylenebis(phenyl isocyanate): Another related compound used in the production of polyurethanes.
Uniqueness: Bis(4-isocyanatophenyl)methaneperoxol is unique due to the presence of the peroxide moiety, which imparts additional reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
64960-63-0 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[hydroperoxy-(4-isocyanatophenyl)methyl]-4-isocyanatobenzene |
InChI |
InChI=1S/C15H10N2O4/c18-9-16-13-5-1-11(2-6-13)15(21-20)12-3-7-14(8-4-12)17-10-19/h1-8,15,20H |
InChI Key |
KLRVYQMTHPYHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)OO)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

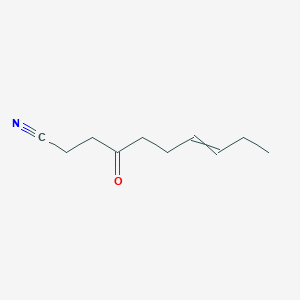
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
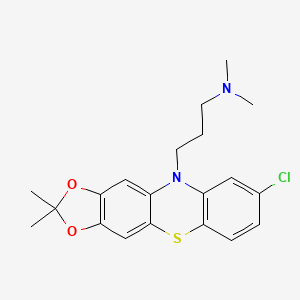
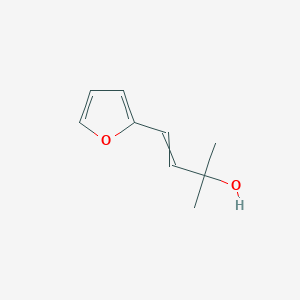
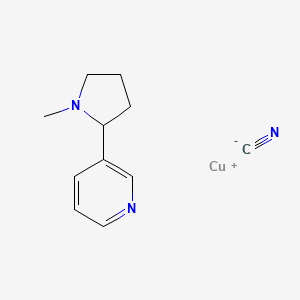

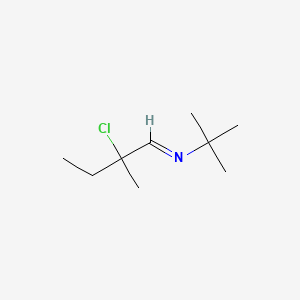
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
